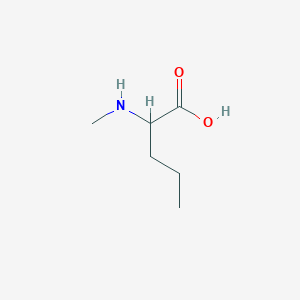
N-methylnorvaline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: N-methylnorvaline hydrochloride can be synthesized through several methods. One common approach involves the reductive N-methylation of norvaline. This process typically uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . The reaction conditions often involve the use of catalysts and reductants to facilitate the methylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source . This environmentally benign method uses hydrosilanes as reductants and can achieve high selectivity for the desired product.
化学反応の分析
Types of Reactions: N-methylnorvaline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reductive agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-methylnorvaline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the study of reaction mechanisms.
Biology: this compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and metabolic regulation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
N-methylnorvaline hydrochloride can be compared to other similar compounds, such as norvaline, valine, and leucine. While these compounds share structural similarities, this compound’s unique methyl group distinguishes it from the others. This structural difference can lead to variations in reactivity and biological activity .
類似化合物との比較
- Norvaline
- Valine
- Leucine
- α-Methyl-norvaline
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChIキー |
HCPKYUNZBPVCHC-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)











![1-[2-(Dibenzylamino)ethyl]cyclopropanol](/img/structure/B8814933.png)
